Blestriarene C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

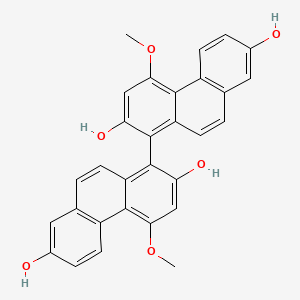

Blestriarene C is an organic compound that belongs to a class of natural products commonly found in plants. It is a white solid with a unique chemical structure, exhibiting good thermal stability and solubility in common organic solvents. This compound shows certain activity in chemical reactions and can participate in various organic synthesis reactions .

Méthodes De Préparation

Blestriarene C is primarily obtained through natural plant extraction. The extraction process typically includes solvent extraction, solvent distillation, and purification steps . In laboratory settings, the compound can be synthesized and resolved using chiral high-performance liquid chromatography (HPLC) on a preparative scale .

Analyse Des Réactions Chimiques

Photoracemization Mechanism

Blestriarene C undergoes rapid photoracemization under ambient light, mediated by a reversible redox cycle :

Key Observations:

-

UV-dependent racemization : Occurs via absorption at the L(b) band (310–350 nm) .

-

Oxygen dependence : Racemization is inhibited under nitrogen, implicating oxygen in radical formation .

-

No side products : Reaction proceeds cleanly without degradation .

Proposed Mechanism:

-

Photoexcitation : UV light generates a singlet excited state.

-

Electron transfer : Oxygen oxidizes the excited state to a cation radical intermediate.

-

Bond rotation : Radical intermediate permits rotation about the biaryl axis, enabling racemization.

-

Back-electron transfer : Returns the system to the ground state with inverted configuration .

| Condition | Racemization Rate (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| Fluorescent light (O₂) | 1.2 × 10⁻³ | 9.6 min |

| Nitrogen atmosphere | Undetectable | ∞ |

Analogs lacking 7,7'-dihydroxy or 4,4'-dimethoxy groups show no racemization, confirming the necessity of these substituents for redox activity .

Stability and Derivatization

-

Chemical modifications :

Comparative Reactivity of Analogs

| Compound | Substituents | Photoracemization | E(1/2) (V vs. SCE) |

|---|---|---|---|

| This compound | 4,4'-OMe; 7,7'-OH | Yes | +0.52 |

| Analog 3 | 4,4'-OMe; 7,7'-H | No | +0.89 |

| Analog 5 | 1,1'-Biphenanthrene-2,2'-diol | No | +0.95 |

Lower half-wave potential (E(1/2)) of this compound confirms enhanced redox activity, enabling radical-mediated racemization .

Applications De Recherche Scientifique

In Vitro and In Vivo Studies

Recent studies have provided compelling evidence regarding the efficacy of Blestriarene C:

- In Vitro Studies : Experiments conducted on BT549 cells (a TNBC cell line) showed that this compound significantly inhibited cell proliferation and migration. The effectiveness was assessed using assays such as CCK-8 for cell viability and wound healing assays to measure migration .

- In Vivo Studies : Animal models have confirmed the anti-tumor effects of this compound. Mice treated with this compound exhibited reduced tumor growth without significant side effects, indicating a high safety profile .

Clinical Implications

The findings surrounding this compound suggest several clinical applications:

- Novel Cancer Treatment : Due to its ability to target TNBC effectively, this compound presents a promising candidate for developing new anti-cancer therapies. Its mechanisms of action provide a basis for further exploration in clinical settings .

- Combination Therapies : Future research may investigate the potential of combining this compound with other therapeutic agents to enhance efficacy and overcome resistance in cancer treatments.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Study Type | Findings | Significance |

|---|---|---|

| In Vitro | Inhibited proliferation and migration in BT549 cells | Potential as an anti-cancer agent |

| In Vivo | Reduced tumor growth in mice with high safety profile | Supports clinical application in TNBC treatment |

| Mechanism | Inhibits Ras/ERK/c-Fos signaling pathway; regulates HSP90AA1 and PTGS2 | Underlines the biological activity and therapeutic potential |

Mécanisme D'action

The mechanism of action of Blestriarene C involves its ability to undergo photoracemization, which is mediated by a cation radical generated in situ by a reversible photo-induced oxygen oxidation . This process suggests that this compound can interact with molecular targets and pathways involved in redox reactions.

Comparaison Avec Des Composés Similaires

Blestriarene C is part of a group of biphenanthrenes, which also includes Blestriarene A and Blestriarene B. These compounds share similar structural features and biological activities. For example, Blestriarene B has shown potent activity against various bacterial strains, highlighting the antimicrobial potential of this class of compounds . The unique aspect of this compound is its ability to undergo photoracemization, which distinguishes it from its analogs .

Propriétés

Formule moléculaire |

C30H22O6 |

|---|---|

Poids moléculaire |

478.5 g/mol |

Nom IUPAC |

1-(2,7-dihydroxy-4-methoxyphenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol |

InChI |

InChI=1S/C30H22O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3-14,31-34H,1-2H3 |

Clé InChI |

CNLFNDMTGHNGIV-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |

SMILES canonique |

COC1=C2C3=C(C=CC2=C(C(=C1)O)C4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)C=C(C=C3)O |

Synonymes |

blestriarene C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.